
5-Amino-1,2,3,3-tetramethyl-3H-indol-1-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-1,2,3,3-tetramethyl-3H-indol-1-ium iodide is a chemical compound with the molecular formula C12H16IN2 It is a derivative of indole, a heterocyclic aromatic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1,2,3,3-tetramethyl-3H-indol-1-ium iodide typically involves the reaction of 1,2,3,3-tetramethyl-3H-indolium iodide with an amine source. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include iodine and various amine compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-1,2,3,3-tetramethyl-3H-indol-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are frequently used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups to the indole ring .
Aplicaciones Científicas De Investigación
5-Amino-1,2,3,3-tetramethyl-3H-indol-1-ium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Employed in the study of biological processes and as a fluorescent marker in imaging techniques.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Amino-1,2,3,3-tetramethyl-3H-indol-1-ium iodide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and affecting various biochemical pathways. This interaction can lead to changes in cellular processes, making it useful in therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
- 1,2,3,3-Tetramethyl-3H-indolium iodide
- 5-Hydroxy-1,2,3,3-tetramethyl-3H-indol-1-ium iodide
- Indole-3-acetic acid
- Indole-3-butyric acid
- Propidium iodide
Uniqueness
5-Amino-1,2,3,3-tetramethyl-3H-indol-1-ium iodide is unique due to its amino group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other indole derivatives, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
108996-77-6 |
|---|---|
Fórmula molecular |
C12H17IN2 |
Peso molecular |
316.18 g/mol |
Nombre IUPAC |
1,2,3,3-tetramethylindol-1-ium-5-amine;iodide |
InChI |
InChI=1S/C12H17N2.HI/c1-8-12(2,3)10-7-9(13)5-6-11(10)14(8)4;/h5-7H,13H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
DMTJBCQMMZCCSG-UHFFFAOYSA-M |
SMILES canónico |
CC1=[N+](C2=C(C1(C)C)C=C(C=C2)N)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


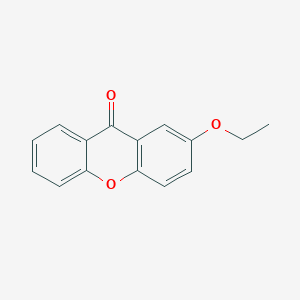
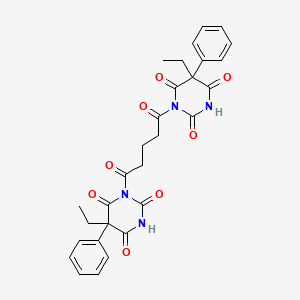
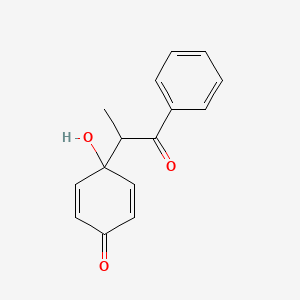

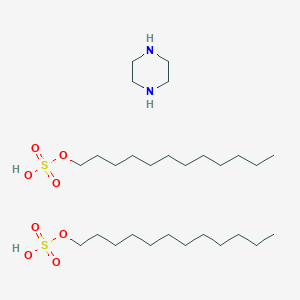
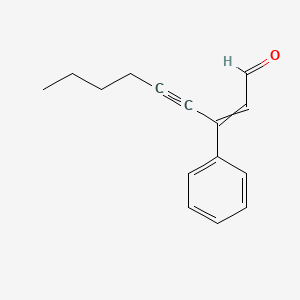


![1,3-Bis(4-chlorophenyl)-5,8-diphenyl-2,6-diazabicyclo[2.2.2]oct-2-ene](/img/structure/B14329859.png)
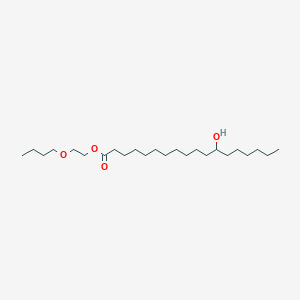
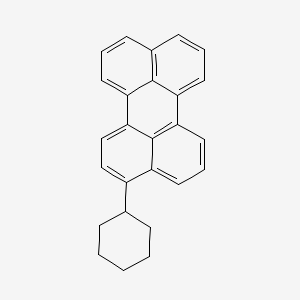
![{[(Pent-3-en-1-yl)oxy]methyl}benzene](/img/structure/B14329876.png)
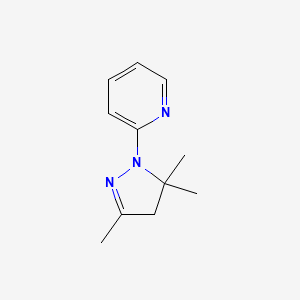
![2,4-Dibutyl-6,6-dimethylbicyclo[3.1.0]hexan-3-one](/img/structure/B14329889.png)
